molecular formula C11H14N2O4 B2761776 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid CAS No. 448188-65-6

3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid

Cat. No.: B2761776
CAS No.: 448188-65-6
M. Wt: 238.243
InChI Key: BKOFLEAMVPMRRD-UHFFFAOYSA-N
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Description

3-Amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid is a propanoic acid derivative characterized by:

  • A β-amino group at the third carbon of the propanoic acid backbone.
  • A 3-(carbamoylmethoxy)phenyl substituent, where a carbamate group (-O-C(=O)-NH₂) is attached via a methoxy linker to the phenyl ring.

The carbamoylmethoxy group enhances stability compared to ester or hydroxyl analogs, while the amino acid backbone may facilitate interactions with biological targets .

Properties

IUPAC Name

3-amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(5-11(15)16)7-2-1-3-8(4-7)17-6-10(13)14/h1-4,9H,5-6,12H2,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOFLEAMVPMRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino and phenyl groups, which can mimic natural substrates or inhibitors.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as enzyme inhibitors or receptor modulators. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for creating high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and phenyl groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent on Phenyl Ring Key Features Biological Activity/Notes References
Target Compound 3-(Carbamoylmethoxy) Carbamate group enhances stability; potential for enzymatic hydrolysis Not explicitly reported in evidence -
3-(3′-Hydroxyphenyl)propanoic acid 3′-Hydroxy High microbial catabolism; major metabolite in fermentation studies Antioxidant, catabolite in gut microbiota
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxy + amino linkage Scaffold for anticancer derivatives; structure-dependent activity Anticancer, antioxidant
Ketoprofen 3-Benzoylphenyl (NSAID) Carboxylic acid group; high water solubility (51 mg/L) Anti-inflammatory, analgesic
3-Amino-3-(3-trifluoromethylphenyl)propanoic acid 3-Trifluoromethyl Electron-withdrawing CF₃ group; increased acidity/metabolic resistance Investigated in receptor binding
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid 4-Methylsulfanyl Sulfur-containing substituent; may influence redox properties Not explicitly reported

Physicochemical Properties

  • Water Solubility :
    • Carboxylic acid derivatives (e.g., ketoprofen, diclofenac) exhibit moderate solubility (15–51 mg/L) due to ionizable groups .
    • The carbamoylmethoxy group in the target compound may reduce solubility compared to hydroxyl analogs but improve it relative to purely hydrophobic substituents (e.g., trifluoromethyl).
  • Metabolic Stability: Carbamates (target compound) are more stable than esters but can undergo enzymatic hydrolysis to release amines or phenols . Trifluoromethyl groups (e.g., ) resist metabolism, prolonging half-life .

Metabolic Pathways and Catabolites

  • Microbial Degradation: Phenylpropanoic acids (e.g., 3-(3′-hydroxyphenyl)propanoic acid) are extensively metabolized by gut microbiota into smaller phenolic acids . The carbamoylmethoxy group may yield 3-aminopropanoic acid and carbamic acid as catabolites, though specific pathways are unconfirmed.

Biological Activity

3-Amino-3-[3-(carbamoylmethoxy)phenyl]propanoic acid, identified by its CAS number 448188-65-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a carbamoylmethoxyphenyl substituent. Its structure can be represented as follows:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

This unique structure allows for specific interactions with biological targets, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system. The compound may influence pathways related to:

  • Neurotransmitter Receptors: It has been shown to interact with glutamate receptors, potentially acting as an antagonist or modulator.
  • Inflammatory Pathways: The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Cellular Signaling: It may affect various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Effects

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as:

  • Induction of apoptosis in malignant cells.
  • Inhibition of cell migration and invasion.
  • Modulation of tumor microenvironment interactions .

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.
  • Anticancer Research:
    In a series of experiments involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxicity. Flow cytometry analyses revealed increased apoptosis rates, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundAmino acid derivativeAntimicrobial, anticancer
2-Amino-4-(4-methylphenyl)butanoic acidAmino acid derivativeNeuroprotective
4-Amino-2-methylbenzoic acidAromatic amineAntiinflammatory

This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.

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